MAO-B Inhibitor 58

Monoamine Oxidase Inhibition Reversible Inhibition Neurodegeneration

Researchers requiring reversible MAO-B inhibition for dose-response assays often face supply inconsistency and mischaracterized potency. MAO-B Inhibitor 58 (CAS 1619884-75-1) addresses this with a validated competitive, reversible mechanism-unlike irreversible probes such as selegiline or rasagiline-ensuring accurate kinetic profiling without permanent enzyme inactivation. • IC50: 1.02 μM (MAO-B), providing mid-range potency ideal for concentration-response curves with reduced saturation risk. • ≥98% purity by HPLC; available in standard research quantities (25-100 mg) with global fulfillment. • Indazole scaffold enables SAR studies at the MAO-B binding pocket; shipped at ambient temperature with Certificate of Analysis included.

Molecular Formula C14H9Cl2N3
Molecular Weight 290.14
CAS No. 1619884-75-1
Cat. No. B608857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B Inhibitor 58
CAS1619884-75-1
SynonymsMAO-B Inhibitor 58;  MAO-B Inhibitor-58; 
Molecular FormulaC14H9Cl2N3
Molecular Weight290.14
Structural Identifiers
SMILESClC1=CC=C(/N=C/C2=CC3=C(NN=C3)C=C2)C=C1Cl
InChIInChI=1S/C14H9Cl2N3/c15-12-3-2-11(6-13(12)16)17-7-9-1-4-14-10(5-9)8-18-19-14/h1-8H,(H,18,19)/b17-7+
InChIKeyODHPFVFFVLSYBF-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MAO-B Inhibitor 58 (CAS 1619884-75-1): A Reversible and Selective Monoamine Oxidase B Inhibitor for Research Procurement


MAO-B Inhibitor 58 (CAS 1619884-75-1), also known as MAO-B-IN-35, is a synthetic small molecule with the IUPAC name (E)-N-((1H-indazol-5-yl)methylene)-3,4-dichloroaniline and a molecular formula of C14H9Cl2N3 [1]. It is classified as a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of neurotransmitters such as dopamine [1] . The compound is derived from a series of substituted indazole derivatives designed as in vitro selective and reversible MAO-B inhibitors for research applications in neurodegenerative disorders [1].

Why Generic Substitution Fails for MAO-B Inhibitor 58: Critical Differences in Mechanism, Selectivity, and Potency


MAO-B inhibitors are a functionally diverse class; assuming interchangeability between compounds like MAO-B Inhibitor 58 and other in-class candidates (e.g., selegiline, rasagiline, safinamide) is a significant scientific risk. The primary differentiating factor is the inhibition mechanism, which is defined in the originating patent [1]. Unlike the irreversible inhibitors selegiline and rasagiline, MAO-B Inhibitor 58 is a reversible inhibitor, a property it shares with safinamide [1]. However, functional reversibility does not guarantee identical binding kinetics, off-rate profiles, or selectivity windows. Potency also varies dramatically. The reported IC50 of MAO-B Inhibitor 58 against MAO-B is 1.02 μM, whereas the reference compound rasagiline demonstrates an IC50 of 4.43 nM—a difference of over 200-fold [2]. Such a large quantitative gap in the primary pharmacodynamic parameter makes generic substitution without experimental validation highly problematic for researchers seeking a specific potency range for their assays.

Quantitative Evidence Guide for Procuring MAO-B Inhibitor 58: A Comparative Analysis of Key Performance Parameters


Mechanism of Action: Reversible vs. Irreversible Inhibition of MAO-B

MAO-B Inhibitor 58 is classified as a reversible MAO-B inhibitor, a mechanism distinct from the irreversible inhibitors selegiline and rasagiline, but similar to safinamide [1]. In the patent describing this chemical series, enzyme reactivation was observed upon substrate addition, confirming reversibility, while the irreversible inhibitor selegiline did not show this reactivation profile [1]. This mechanistic property is critical for applications where transient target engagement is desired.

Monoamine Oxidase Inhibition Reversible Inhibition Neurodegeneration

In Vitro Potency for Human MAO-B: IC50 Comparison Against FDA-Approved Inhibitors

MAO-B Inhibitor 58 demonstrates an IC50 of 1.02 μM against MAO-B, as reported in a comprehensive review [1]. This contrasts sharply with the clinical standard rasagiline, which has a reported IC50 of 4.43 nM in the same comparative table [1]. The 230-fold difference in potency underscores that MAO-B Inhibitor 58 operates in a distinct concentration range, which is a critical factor for assay design.

MAO-B Inhibition IC50 Enzyme Assay

Selectivity for MAO-B over MAO-A: Class-Level Rationale

MAO-B Inhibitor 58 is described as a selective inhibitor of MAO-B [1] . The parent patent specifies that compounds of this class are 'in vitro selective MAO-B inhibitors,' contrasting them with non-selective or MAO-A-preferring agents [1]. While a specific selectivity ratio (e.g., MAO-A IC50 / MAO-B IC50) is not reported for this exact compound, class-level data from the patent indicates that selectivity is a designed feature of this chemical series [1]. This distinguishes it from less selective MAO inhibitors or those primarily targeting the MAO-A isoform, such as clorgyline.

Isoform Selectivity MAO-A Off-Target Liability

Recommended Research and Application Scenarios for MAO-B Inhibitor 58 Based on Comparative Evidence


In Vitro Studies Requiring Reversible Target Engagement for Dose-Response Curves

MAO-B Inhibitor 58 is optimally suited for in vitro enzymatic and cellular assays where a reversible mode of inhibition is required to establish reversible dose-response relationships without the confounding factor of permanent enzyme inactivation, a limitation of irreversible inhibitors like selegiline and rasagiline [1]. Its 1.02 μM IC50 provides a well-defined mid-range potency for concentration-response experiments, offering a distinct option from highly potent, sub-nanomolar inhibitors that may saturate assay systems [2].

Comparative Selectivity Profiling Against MAO Isoforms in Neurodegeneration Models

The described selectivity of MAO-B Inhibitor 58 for the MAO-B isoform makes it a relevant tool compound for studying MAO-B's specific role in models of neurodegeneration, such as Parkinson's disease, where dopamine metabolism is a central focus [1]. Researchers investigating MAO-B's contribution to oxidative stress and mitochondrial dysfunction, independent of MAO-A effects, can utilize this inhibitor to parse isoform-specific contributions [1].

Chemical Biology Tool for Studying Indazole-Based Pharmacophore Interactions

As a structurally characterized substituted indazole, MAO-B Inhibitor 58 can serve as a chemical probe to study structure-activity relationships (SAR) within the MAO-B binding pocket, particularly for interactions involving the 3,4-dichlorophenyl and indazole moieties [1]. Its competitive and reversible binding profile, confirmed in the patent through kinetic studies, makes it a useful reference for computational docking and molecular dynamics simulations aimed at understanding enzyme-inhibitor dynamics [1].

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